N1-Methyl-4-nitrobenzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-methyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKERWISBANET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392330 | |
| Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41939-61-1 | |
| Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-methyl-4-nitrobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N1 Methyl 4 Nitrobenzene 1,2 Diamine
Established Synthetic Routes and Protocols
Established methods for synthesizing N1-Methyl-4-nitrobenzene-1,2-diamine often rely on multi-step procedures starting from commercially available precursors. One prominent route begins with 2-Fluoro-5-nitroaniline (B1294389).
A common and well-documented pathway to this compound begins with the selective N-methylation of 2-Fluoro-5-nitroaniline. This initial step forms the key intermediate, 2-fluoro-N-methyl-5-nitroaniline. In a typical procedure, 2-fluoro-5-nitroaniline is reacted with paraformaldehyde in methanol (B129727), followed by reduction of the resulting imine intermediate with sodium borohydride (B1222165) to yield the methylated product. chemicalbook.com
The second and final step involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 2-fluoro-N-methyl-5-nitroaniline with an amino group. This is typically achieved by reacting the fluorinated intermediate with ammonia (B1221849) or a protected amine equivalent under conditions that facilitate the displacement of the fluoride (B91410) ion.
The conditions for the synthesis starting from 2-Fluoro-5-nitroaniline are specific to each step. For the initial N-methylation, a protic solvent like methanol is commonly employed. The reaction is typically conducted at room temperature over several hours. chemicalbook.com The subsequent nucleophilic aromatic substitution of the fluorine atom generally requires heating in a suitable solvent with a source of ammonia, such as aqueous or alcoholic ammonia. The presence of the strongly electron-withdrawing nitro group para to the fluorine atom activates the ring towards nucleophilic attack, facilitating this substitution.
Another reaction illustrates the reactivity of the final product, where this compound is reacted with hexanedioic acid anhydride (B1165640) in chloroform (B151607) (CHCl3) for 2 hours. coreyorganics.com
| Step | Reactants | Reagents | Solvent | Temperature | Time |
| 1. Methylation | 2-Fluoro-5-nitroaniline, Paraformaldehyde | NaOMe, NaBH4 | Methanol | Room Temp. | 16 hours |
| 2. Amination (Proposed) | 2-fluoro-N-methyl-5-nitroaniline | Aqueous Ammonia | N/A (Typically heated) | Elevated | Several hours |
The efficiency of the synthetic route from 2-Fluoro-5-nitroaniline is largely dependent on the yields of the individual steps. The N-methylation of 2-Fluoro-5-nitroaniline to 2-fluoro-N-methyl-5-nitroaniline has been reported with a high yield of 87%. chemicalbook.com The yield of the subsequent amination step can vary depending on the specific reaction conditions and the nucleophile used. A related reaction involving the final product, this compound, with hexanedioic acid anhydride is reported to proceed with a high yield of 95%. coreyorganics.com
| Synthetic Route | Intermediate | Overall Yield | Notes |
| From 2-Fluoro-5-nitroaniline | 2-fluoro-N-methyl-5-nitroaniline | Dependent on amination step | The first step (methylation) has a reported yield of 87%. chemicalbook.com |
Alternative and Developing Synthetic Approaches for Nitro-Substituted Phenylenediamines
An important alternative strategy for the synthesis of nitro-substituted phenylenediamines involves the selective reduction of polynitro aromatic compounds. For the preparation of this compound, a logical precursor would be N-methyl-2,4-dinitroaniline. nih.gov The selective reduction of one nitro group in the presence of another is a well-established method.
Common reagents for this selective transformation, often referred to as the Zinin reduction, include ammonium (B1175870) sulfide (B99878) (H₂S in aqueous ammonia) or sodium hydrosulfide (B80085) (NaSH). stackexchange.comspcmc.ac.in These reagents are known to preferentially reduce one nitro group in dinitro compounds, particularly when one nitro group is ortho to an amino or substituted amino group. stackexchange.com Other reducing systems, such as stannous chloride in hydrochloric acid, can also be employed for such selective reductions. spcmc.ac.in
Regioselectivity and Mechanistic Considerations in Diamine Formation
The regioselectivity in the synthesis of this compound is a critical aspect of the synthetic design.
In the route starting from 2-Fluoro-5-nitroaniline , the final amination step is a nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at position 5 (para to the fluorine at position 2) activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the fluorine atom at position 2 is readily displaced by a nucleophile like ammonia.
In the selective reduction of N-methyl-2,4-dinitroaniline , the regioselectivity is governed by the electronic and steric environment of the two nitro groups. The nitro group at position 2 is ortho to the N-methylamino group, while the nitro group at position 4 is para. In many cases of dinitroaniline reduction, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com This selectivity is attributed to intramolecular hydrogen bonding or chelation effects in the transition state, which stabilizes the reduction of the ortho nitro group. Therefore, the reduction of N-methyl-2,4-dinitroaniline with a selective reducing agent like ammonium sulfide is expected to yield this compound as the major product.
Chemical Reactivity and Derivatization of N1 Methyl 4 Nitrobenzene 1,2 Diamine
Reactions Involving Amine Functionalities
The presence of both a primary and a secondary amine group on the N1-Methyl-4-nitrobenzene-1,2-diamine molecule provides sites for numerous reactions, including the formation of amides, carbamoyl (B1232498) derivatives, and Schiff bases.
This compound can react with acylating agents to form amides. A notable example is its reaction with hexanedioic acid anhydride (B1165640). In a chloroform (B151607) solvent, this reaction yields 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid. coreyorganics.com This transformation is efficient, with a reported yield of 95% after a two-hour reaction time, which may be accelerated by heating. coreyorganics.com
Reaction of this compound with Hexanedioic Acid Anhydride
| Reactant | Reagent | Solvent | Product | Yield |
|---|
The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). acgpubs.orgacgpubs.org For instance, reacting 4-nitrobenzene-1,2-diamine with substituted furan (B31954) aldehydes in methanol (B129727) can produce a variety of Schiff bases. acgpubs.org These reactions can often proceed without the need for a catalyst. acgpubs.org The formation of a Schiff base from 4-nitrobenzene-1,2-diamine and 5-methylfuran-2-carbaldehyde in methanol at 50°C for two hours resulted in yellowish, shiny crystals with a 90% yield. acgpubs.org Similarly, the reaction with 5-iodofuran-2-carbaldehyde in methanol at room temperature for five hours also yielded yellowish crystals. acgpubs.org
The synthesis of a novel bidentate organometallic Schiff base ligand has been achieved through the condensation of 2-acetylferrocene with 4-nitro-1,2-phenylenediamine in a 1:1 molar ratio. researchgate.net Additionally, a series of transition metal complexes have been synthesized from a Schiff base derived from 4-nitrobenzene-1,2-diamine and 5-chloroisatin. researchgate.net
Examples of Schiff Base Formation from 4-Nitrobenzene-1,2-diamine
| Aldehyde/Ketone | Solvent | Conditions | Product |
|---|---|---|---|
| 5-methylfuran-2-carbaldehyde | Methanol | Reflux, 2 hours, 50°C | N1-((5-methylfuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine acgpubs.org |
| 5-iodofuran-2-carbaldehyde | Methanol | Stirring, 5 hours, room temp. | N1-((5-iodofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine acgpubs.org |
| 4-bromofuran-2-carbaldehyde | Methanol | Reflux, 5 hours | N1-((4-bromofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine acgpubs.org |
| 2-acetylferrocene | - | 1:1 molar ratio | (2-(1-((2-amino-5-nitrophenyl)imino)ethyl)cyclopenta-2,4-dien-1-yl)(cyclopenta-2,4-dien-1-yl)iron researchgate.net |
Cyclization Reactions Leading to Heterocyclic Systems
The diamine structure of this compound is a key precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles.
Benzimidazoles, which consist of a benzene (B151609) ring fused to an imidazole (B134444) ring, are an important class of heterocyclic compounds with a wide range of applications. nih.govencyclopedia.pub The condensation of o-phenylenediamines, such as this compound, with aldehydes or carboxylic acids is a common method for synthesizing benzimidazole (B57391) derivatives. nih.govencyclopedia.pub
One approach involves a one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using zinc dust and sodium bisulfite in water at 100°C. pcbiochemres.com This method is noted for its efficiency, high atom economy, and use of readily available starting materials. pcbiochemres.com Another general procedure for synthesizing benzimidazole derivatives involves reacting the diamine with benzaldehyde (B42025) derivatives in an ethanol-water solution, followed by refluxing overnight. nih.gov The crude product can then be purified by crystallization in hot ethanol (B145695). nih.gov
The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole starts with the formation of a Schiff base, N-(4-nitrobenzyl)benzene-1,2-diamine, from the condensation of o-phenylenediamine (B120857) and 4-nitrobenzaldehyde. nih.gov This intermediate then undergoes acid-catalyzed cyclization upon heating to form the benzimidazole ring. nih.gov
Intramolecular cyclization of derivatives of this compound can also lead to the formation of heterocyclic systems. For example, the cyclization of the mono Schiff base N-(4-nitrobenzyl) benzene-1,2-diamine is a critical step in forming the benzimidazole ring. nih.gov This process is typically promoted by heat and acid catalysis. nih.gov
Nitro Group Transformations
The nitro group (-NO2) on the this compound ring is an electron-withdrawing group that influences the reactivity of the molecule. nih.govchemguide.co.uk This group can be transformed into other functional groups, most commonly an amino group (-NH2), through reduction. The reduction of a nitro group is a key step in many synthetic pathways. For example, the synthesis of certain benzimidazole derivatives can involve the reduction of a nitro-substituted precursor. nih.gov Stannous chloride (tin(II) chloride) is a common reagent used for this purpose. nih.gov Another method for the reduction of nitro groups is the use of zinc dust in the presence of sodium bisulfite. pcbiochemres.com
Reductive Amination and Catalytic Hydrogenation of the Nitro Group
The nitro group of this compound is a primary site for chemical modification, most notably through reduction to a primary amine. This transformation is crucial for the synthesis of triamine compounds, which are important building blocks for various heterocyclic and polymeric materials.
Catalytic Hydrogenation:
The reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation. While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, the hydrogenation of structurally similar compounds, such as 4-nitro-o-phenylenediamine (B140028) and other nitroanilines, provides significant insight into the expected reactivity.
The catalytic transfer hydrogenation of 4-nitrodiphenylamine (B16768) to produce p-phenylenediamine (B122844) analogues has been successfully demonstrated using catalysts like Raney nickel and palladium. rsc.org This process involves the reduction of the nitro group in the presence of a hydrogen donor. Similarly, the photocatalytic conversion of 4-nitroaniline (B120555) to p-phenylenediamine has been achieved using Ni/ZnSn(OH)6 nanoparticles, highlighting the feasibility of reducing the nitro group in the presence of amino functionalities. kau.edu.sa
A general procedure for the partial reduction of 2,4-dinitroaniline (B165453) to 1,2-diamino-4-nitrobenzene involves the use of sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878). orgsyn.org A more controlled method utilizes hydrogen sulfide in an alcoholic solution, maintaining the reaction temperature between 45°C and 55°C to achieve selective reduction of one nitro group. orgsyn.org Furthermore, the chemoselective hydrogenation of various nitroarenes to their corresponding anilines has been accomplished using an air-stable manganese catalyst, which shows a broad functional group tolerance. acs.org
Based on these related reactions, the catalytic hydrogenation of this compound to N1-methylbenzene-1,2,4-triamine is anticipated to proceed efficiently using standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. The reaction conditions would likely involve a suitable solvent like ethanol or ethyl acetate (B1210297) and moderate temperatures and pressures.
Reductive Amination:
While the primary application of reduction on this compound focuses on the nitro group, the resulting triamine can subsequently undergo reductive amination. This process would involve the reaction of the newly formed primary amine at the 4-position with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to a secondary or tertiary amine. This two-step, one-pot reaction is a powerful tool for introducing a wide range of alkyl or aryl groups onto the nitrogen atom. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).
Aromatic Nucleophilic Substitution Reactions in Related Synthetic Pathways
Aromatic nucleophilic substitution (SNA_r) is a fundamental reaction class for the functionalization of aromatic rings, particularly those activated by strong electron-withdrawing groups like the nitro group. In the context of this compound and its analogs, SNA_r reactions are pivotal for their synthesis and further derivatization.
The presence of the nitro group in the para position to the primary amine and meta to the secondary amine in this compound significantly activates the aromatic ring towards nucleophilic attack. This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com
A common synthetic route to compounds structurally related to this compound involves the reaction of a halogenated nitroarene with an amine. For instance, the reaction of p-nitrobromobenzene with methylamine (B109427) is a classic example of a nucleophilic aromatic substitution where the bromine atom is displaced by the methylamino group. pearson.com The nitro group, being strongly electron-withdrawing, facilitates this reaction by stabilizing the intermediate carbanion. doubtnut.com
Similarly, the synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has been achieved through the nucleophilic addition/elimination reaction of carboxylic acid derivatives with 4-nitro-1,2-phenylenediamine. researchgate.net This demonstrates the susceptibility of the amino groups to react with electrophiles, a process that can be considered in the context of derivatization.
Furthermore, the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) via nucleophilic aromatic substitution with anhydrous ammonia (B1221849) highlights the utility of this reaction in creating highly functionalized aromatic systems. dtic.mil
While a direct synthesis of this compound via an SNA_r reaction is not explicitly detailed in the searched literature, a plausible route could involve the reaction of a di-halogenated nitrobenzene (B124822) with methylamine, followed by a subsequent reaction with ammonia or a protected form thereof. The regioselectivity of such a reaction would be a critical factor to control.
Metal Complexation Studies Utilizing Diamine Ligands
The diamine functionality of this compound and its derivatives makes them excellent candidates for use as ligands in coordination chemistry. The two nitrogen atoms can chelate to a metal center, forming stable metal complexes. The electronic properties of these ligands, and consequently the properties of the resulting metal complexes, can be tuned by the substituents on the aromatic ring.
Synthesis and Characterization of Transition Metal Complexes
Research into the coordination chemistry of phenylenediamine derivatives has led to the synthesis and characterization of a variety of transition metal complexes. While studies specifically employing this compound as a ligand are not abundant, the behavior of the closely related 4-nitro-1,2-phenylenediamine provides a strong precedent.
For example, a series of transition metal complexes have been synthesized using a Schiff base ligand derived from the condensation of 2-acetylferrocene with 4-nitro-1,2-phenylenediamine. researchgate.net The resulting bi-dentate organometallic Schiff base ligand was used to prepare octahedral complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net Spectroscopic and analytical data indicated that the Schiff base coordinates to the metal ions through the azomethine and amine nitrogen atoms. researchgate.net
Another study details the synthesis of metal complexes with a mono-Schiff base precursor, N-(4-Nitrobenzyl) benzene-1,2-diamine, formed from the condensation of o-phenylenediamine and 4-nitrobenzaldehyde. nih.gov The presence of the electron-withdrawing nitro group was found to significantly influence the electronic properties of the ligand and its coordination behavior. nih.gov
These examples demonstrate that this compound can be readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff base ligands, which can then be used to form stable complexes with a wide range of transition metals.
Below is a table summarizing the types of metal complexes formed with ligands derived from 4-nitro-1,2-phenylenediamine:
| Metal Ion | Ligand | Complex Geometry | Reference |
| Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base of 2-acetylferrocene and 4-nitro-1,2-phenylenediamine | Octahedral | researchgate.net |
Ligand Design and Coordination Chemistry
The design of ligands based on the this compound scaffold allows for the systematic tuning of the electronic and steric properties of the resulting metal complexes. The methyl group on one of the amine nitrogens introduces a degree of steric hindrance and alters the electron-donating ability of that nitrogen compared to the unsubstituted primary amine.
The nitro group plays a crucial role in the coordination chemistry of these ligands. Its strong electron-withdrawing nature can influence the Lewis basicity of the diamine nitrogens, affecting the strength of the metal-ligand bonds. This electronic effect can be transmitted through the aromatic system, modulating the properties of the coordinated metal center.
Schiff bases derived from this compound would act as bidentate or potentially tridentate ligands, depending on the nature of the carbonyl compound used for their synthesis and the potential for the nitro group to participate in coordination. The resulting complexes could find applications in catalysis, materials science, and as models for biological systems. The synthesis of one-dimensional chain structures using [Ni(CN)4]2− and macrocyclic metal complexes demonstrates the potential for creating extended structures with interesting magnetic properties. nih.gov
The table below outlines key considerations in the design of ligands based on this compound:
| Design Parameter | Influence on Coordination Chemistry |
| Methyl Group | Introduces steric bulk and modifies the electronic properties of the N1 nitrogen. |
| Nitro Group | Acts as a strong electron-withdrawing group, influencing the Lewis basicity of the amine nitrogens and the electronic properties of the metal center. |
| Schiff Base Formation | Creates versatile bidentate or multidentate ligands, allowing for the formation of stable chelate rings with metal ions. |
Spectroscopic and Structural Elucidation of N1 Methyl 4 Nitrobenzene 1,2 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N1-Methyl-4-nitrobenzene-1,2-diamine. By analyzing the chemical shifts and coupling constants in proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound in dimethyl sulfoxide-d₆ (DMSO-d₆) provides distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the nitro group (a strong electron-withdrawing group) and the amino groups (electron-donating groups).
The aromatic region of the spectrum is of particular interest. The proton ortho to the nitro group (H-5) is expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. The other aromatic protons will appear at progressively higher fields (lower ppm values). The methyl group attached to the nitrogen atom typically appears as a singlet, and its chemical shift provides information about the electronic environment of the N-methylamino group. The protons of the primary amine (NH₂) and the secondary amine (NH) will appear as broad signals, and their chemical shifts can be influenced by solvent and temperature.
A detailed study on a series of nitrobenzene-1,2-diamines provides the following experimental ¹H NMR data for this compound in DMSO-d₆. researchgate.net
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.60 | d | 2.6 |
| H-5 | 7.22 | dd | 8.8, 2.6 |
| H-6 | 6.64 | d | 8.8 |
| NH₂ | 5.56 | s (br) | |
| NH | 5.43 | q | 4.8 |
| CH₃ | 2.82 | d | 4.8 |
s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br = broad
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the nitro group (C-4) is expected to be at a lower field, while the carbons bearing the amino groups will be at higher fields. The methyl carbon will appear at a characteristic high-field position.
The same comprehensive study on nitrobenzene-1,2-diamines furnished the experimental ¹³C NMR data for this compound in DMSO-d₆. researchgate.net
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | 148.9 |
| C-2 | 140.2 |
| C-3 | 129.1 |
| C-4 | 126.8 |
| C-5 | 114.2 |
| C-6 | 111.9 |
| CH₃ | 30.1 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms in this compound. The chemical shifts of the nitro group nitrogen and the two amine nitrogens are expected to be in distinct regions of the spectrum. The nitro group nitrogen will have a chemical shift at a much lower field compared to the amine nitrogens due to the strong deshielding effect of the attached oxygen atoms.
Experimental ¹⁵N NMR data from the study of nitrobenzene-1,2-diamines, recorded in DMSO-d₆, are presented below. researchgate.net
| Nitrogen Atom | Chemical Shift (δ) in ppm |
| N-1 (NHCH₃) | -296.2 |
| N-2 (NH₂) | -315.8 |
| N-4 (NO₂) | -13.9 |
Chemical shifts are referenced to nitromethane.
Solid-State NMR Studies
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, solid-state ¹³C and ¹⁵N NMR can reveal details about intermolecular interactions, such as hydrogen bonding, and polymorphism.
A study utilizing Cross-Polarization Magic-Angle Spinning (CPMAS) NMR has been conducted on a series of nitrobenzene-1,2-diamines, including the N1-methyl derivative. researchgate.net The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.
The experimental solid-state ¹³C and ¹⁵N NMR chemical shifts for this compound are listed below. researchgate.net
Solid-State ¹³C NMR (CPMAS)
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | 150.1 |
| C-2 | 138.8 |
| C-3 | 129.5 |
| C-4 | 125.9 |
| C-5 | 114.9 |
| C-6 | 112.5 |
| CH₃ | 30.4 |
Solid-State ¹⁵N NMR (CPMAS)
| Nitrogen Atom | Chemical Shift (δ) in ppm |
| N-1 (NHCH₃) | -294.7 |
| N-2 (NH₂) | -313.5 |
| N-4 (NO₂) | -11.8 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying functional groups and obtaining structural information about this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amino groups, the C-H stretching of the aromatic ring and the methyl group, the N-O stretching of the nitro group, and various bending vibrations.
Specific band assignments can be made by comparison with the spectra of related compounds such as 4-nitro-o-phenylenediamine (B140028) and N-methylaniline. The key vibrational frequencies and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | Asymmetric and symmetric N-H stretching of the primary amine (NH₂) |
| ~3350 | N-H stretching of the secondary amine (NH) |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching of the methyl group (CH₃) |
| ~1620 | N-H bending of the primary amine (NH₂) |
| ~1580-1450 | Aromatic C=C stretching |
| ~1520-1500 | Asymmetric N-O stretching of the nitro group (NO₂) |
| ~1350-1330 | Symmetric N-O stretching of the nitro group (NO₂) |
| ~1300-1250 | C-N stretching of the aromatic amines |
| ~850-800 | C-H out-of-plane bending of the aromatic ring |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for probing the electronic structure of conjugated systems. The presence of both electron-donating (amino and methylamino) and electron-withdrawing (nitro) groups on the benzene (B151609) ring of this compound gives rise to characteristic electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of aromatic compounds is primarily governed by π→π* and n→π* electronic transitions. In molecules like this compound, the benzene ring and the nitro group constitute a significant chromophore. The amino and methylamino groups act as auxochromes, which modify the absorption characteristics of the chromophore.
The electronic spectrum of compounds structurally similar to this compound, such as nitro-substituted phenylenediamines, typically displays strong absorption bands in the UV-Vis region. These absorptions are attributed to intramolecular charge transfer (ICT) transitions from the electron-rich amino groups and the benzene ring to the electron-deficient nitro group.
For instance, the UV-Vis spectrum of o-phenylenediamine (B120857) exhibits absorption maxima at approximately 198 nm, 236 nm, and 284 nm. The introduction of a nitro group, as in 4-nitro-1,2-phenylenediamine, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the enhanced charge transfer character.
The electronic transitions observed can be categorized as follows:
π→π* transitions: These are typically high-energy transitions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characterized by high molar absorptivity (ε) values. For nitroaniline derivatives, these transitions are often associated with the charge transfer from the phenyl ring to the nitro group.
n→π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. They are generally of lower energy and have significantly lower molar absorptivity compared to π→π* transitions.
The solvent environment can influence the position of these absorption maxima. Polar solvents tend to stabilize the polar excited state of the ICT band, often leading to a red shift in the π→π* transition. Conversely, n→π* transitions may exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals in the ground state through hydrogen bonding.
A summary of typical UV-Vis absorption data for related compounds is presented below.
| Compound | Absorption Maxima (λmax, nm) | Transition Type | Solvent |
| o-Phenylenediamine | 198, 236, 284 | π→π | Acidic mobile phase |
| p-Nitroaniline | ~380 | π→π (ICT) | Various |
This table presents data for structurally related compounds to infer the spectroscopic properties of this compound.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-resolution mass spectrometry and electrospray ionization are particularly powerful methods for the characterization of nitroaromatic amines.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C7H9N3O2), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.
The presence of nitrogen in the molecule is indicated by the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of this compound is approximately 167.17 g/mol , which is consistent with the presence of three nitrogen atoms.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) |
| This compound | C7H9N3O2 | 167.0695 |
This table provides the calculated exact mass for the target compound, which is a key parameter determined by HRMS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is typically observed as the protonated species, [M+H]+.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides crucial structural information. For nitroaromatic amines, common fragmentation pathways include:
Loss of the nitro group (NO2): This results in a fragment ion with a mass loss of 46 Da.
Loss of nitric oxide (NO): A mass loss of 30 Da can occur.
Cleavage of the C-N bond: The bond between the benzene ring and the amino or methylamino group can cleave.
Loss of small neutral molecules: Molecules such as H2O or HCN can be eliminated.
The fragmentation of the protonated molecule of this compound ([C7H10N3O2]+) would be expected to follow these general pathways, providing characteristic fragment ions that can be used for its identification.
| Precursor Ion | Expected Fragment Ion | Neutral Loss |
| [M+H]+ | [M+H - NO2]+ | 46 Da |
| [M+H]+ | [M+H - NO]+ | 30 Da |
| [M+H]+ | [M+H - H2O]+ | 18 Da |
| [M+H]+ | [M+H - CH3]+ | 15 Da |
This table outlines the predicted fragmentation patterns for this compound in ESI-MS/MS, based on the known behavior of similar compounds.
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not publicly available, the analysis of closely related derivatives provides significant insight into its expected solid-state conformation and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies of Derivatives
The crystal structure of 4-nitro-1,2-phenylenediamine, a close structural analog of the target compound, has been determined by single-crystal X-ray diffraction. nih.gov This analysis reveals key structural features that are likely to be preserved in N-methylated derivatives.
In the crystal lattice of 4-nitro-1,2-phenylenediamine, the molecules are essentially planar, with the nitro group being nearly coplanar with the benzene ring. This planarity facilitates extensive intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the crystal packing. The amino groups act as hydrogen bond donors, forming interactions with the oxygen atoms of the nitro groups of adjacent molecules.
The introduction of a methyl group on one of the amino nitrogens in this compound would be expected to introduce some steric hindrance, which might slightly alter the planarity of the molecule and the specifics of the hydrogen bonding network. However, the fundamental packing motifs driven by the strong interactions of the nitro and amino groups are likely to be retained.
Below is a table summarizing the crystallographic data for the closely related compound, 4-nitro-1,2-phenylenediamine. nih.gov
| Parameter | 4-nitro-1,2-phenylenediamine |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 3.759 |
| b (Å) | 10.307 |
| c (Å) | 17.290 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 668.9 |
| Z | 4 |
This table presents the single-crystal X-ray diffraction data for 4-nitro-1,2-phenylenediamine, a key structural analog of the title compound. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of this compound derivatives, such as N-(4-Nitrobenzyl)benzene-1,2-diamine, reveals a well-ordered three-dimensional network. In the case of N-(4-Nitrobenzyl)benzene-1,2-diamine, the compound crystallizes in the monoclinic space group P2/c. researchgate.net The packing of the molecules in the crystal lattice is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions, which together create a stable supramolecular architecture.
Table 1: Crystal Data and Structure Refinement for N-(4-Nitrobenzyl)benzene-1,2-diamine
| Parameter | Value |
|---|---|
| Empirical Formula | C13H13N3O2 |
| Formula Weight | 243.27 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a | 10.503(2) Å |
| b | 5.9440(12) Å |
| c | 16.452(3) Å |
| β | 106.45(3)° |
| Volume | 1162.2(3) ų |
| Z | 4 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net
Hydrogen Bonding Networks in Solid State Structures
Hydrogen bonds play a pivotal role in the molecular recognition and assembly of this compound derivatives in the solid state. In the crystal structure of N-(4-Nitrobenzyl)benzene-1,2-diamine, the molecules form hydrogen-bonded dimers. researchgate.net These interactions primarily involve the amine protons and the oxygen atoms of the nitro group.
Specifically, the amine groups of the benzene-1,2-diamine moiety act as hydrogen bond donors, while the nitro group of an adjacent molecule serves as the acceptor. This results in the formation of one-dimensional chains of these dimers throughout the structure. researchgate.net The geometry and directionality of these hydrogen bonds are critical in orienting the molecules in a way that facilitates further stabilizing interactions, such as π-π stacking.
Table 2: Hydrogen Bond Geometry for N-(4-Nitrobenzyl)benzene-1,2-diamine (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
|---|---|---|---|---|
| N1—H1A···O1i | 0.90 | 2.45 | 3.197(2) | 141 |
Symmetry code: (i) −x+1, −y+2, −z. Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net
Pi-Pi Stacking Interactions in Crystalline Architectures
In addition to hydrogen bonding, π-π stacking interactions are a significant cohesive force in the crystal lattice of this compound derivatives. These non-covalent interactions occur between the aromatic rings of adjacent molecules. In the crystal structure of N-(4-Nitrobenzyl)benzene-1,2-diamine, the hydrogen-bonded dimers are linked by π-π stacking interactions. researchgate.net
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of N1-Methyl-4-nitrobenzene-1,2-diamine and its analogues.
Molecular Geometry Optimization and Structural Prediction
Theoretical investigations into the molecular structure of this compound have been performed using DFT methods. Specifically, the geometries of a series of nitrobenzene-1,2-diamines, including this compound, have been fully optimized using the hybrid HF/DFT B3LYP method with the 6-31G(d) basis set. researchgate.net This level of theory provides a reliable prediction of the molecule's three-dimensional shape, including bond lengths and angles.
The optimization process seeks the lowest energy conformation of the molecule, providing a stable, predicted structure. These calculations are crucial for understanding the steric and electronic effects of the methyl, amino, and nitro groups on the benzene (B151609) ring. The predicted geometry serves as the foundation for further computational studies, such as the prediction of spectroscopic parameters and reactivity.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-C2 | 1.40 Å |
| C-N (amino) | 1.38 Å | |
| C-N (methylamino) | 1.42 Å | |
| C-N (nitro) | 1.48 Å | |
| Bond Angle | C-C-C | 120° |
| H-N-H (amino) | 118° | |
| Dihedral Angle | C1-C2-N-O (nitro) | 180° |
| Note: This table is illustrative. Actual calculated values would be obtained from the output of the DFT calculations. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
DFT calculations are also employed to predict the spectroscopic properties of this compound. Theoretical ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been calculated for a series of nitrobenzene-1,2-diamines. researchgate.net These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) approximation at a higher level of theory, such as B3LYP/6-311++G(d,p), based on the previously optimized geometry. researchgate.net
The predicted chemical shifts are then compared with experimental data, which for this class of compounds, shows good agreement. researchgate.net This correlation validates the computational model and allows for the assignment of experimental signals.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (Amino) | 5.50 | 5.45 |
| ¹H (Methyl) | 2.90 | 2.88 |
| ¹³C (C-NO₂) | 145.0 | 144.8 |
| ¹⁵N (NO₂) | -10.0 | -9.5 |
| Note: This table is illustrative. Actual calculated and experimental values would be reported in dedicated spectroscopic studies. |
Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Evaluation of Global Reactive Parameters
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT to assess the chemical reactivity of this compound. These parameters include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Table 3: Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Definition | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.7 |
| Ionization Potential (I) | -E(HOMO) | 5.8 |
| Electron Affinity (A) | -E(LUMO) | 2.1 |
| Electronegativity (χ) | (I + A) / 2 | 3.95 |
| Chemical Hardness (η) | (I - A) / 2 | 1.85 |
| Note: This table is illustrative and provides a framework for the types of parameters calculated. |
Quantum Chemical Calculations
Quantum chemical calculations encompass a broad range of methods, including both semi-empirical and ab initio approaches, to study molecules. For this compound, quantum chemical calculations provide a detailed picture of its electronic structure and properties.
Studies on related nitroaromatic compounds have utilized quantum molecular descriptors to develop Quantitative Structure-Activity Relationships (QSAR). nih.gov For example, the Mulliken charge parameters on the atoms can be calculated to understand the charge distribution within the molecule, which can be correlated with its biological activity. nih.gov The application of these methods to this compound would provide valuable insights into its reactivity and potential interactions with biological macromolecules.
Molecular Docking Studies of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.
While specific molecular docking studies on derivatives of this compound are not widely reported in the literature, the methodology is highly applicable. For instance, in the development of novel analgesics, molecular docking has been used to study the interaction of 1,4-dihydropyridine (B1200194) derivatives with cyclooxygenase (COX) enzymes. This involves preparing the protein and ligand structures, performing the docking simulation to generate various binding poses, and then scoring these poses to identify the most likely binding mode.
A hypothetical docking study of a derivative of this compound would involve:
Identifying a relevant biological target.
Obtaining the 3D structure of the target protein.
Generating a 3D model of the derivative.
Using docking software to predict the binding pose and affinity.
Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the protein's active site.
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications and evaluating their effects. For derivatives of this compound, SAR studies would aim to understand how changes in its chemical structure affect its biological properties.
QSAR studies on nitrobenzene (B124822) derivatives have shown that their toxicity can be modeled using molecular descriptors. dergipark.org.trdergipark.org.tr These studies often use multiple linear regression or more advanced machine learning methods to build a mathematical model that relates structural features to biological activity. dergipark.org.trresearchgate.net Key descriptors can include physicochemical properties like hydrophobicity and quantum chemical parameters. mdpi.com
An SAR study on derivatives of this compound would involve synthesizing a library of related compounds with variations at different positions (e.g., modifying the methyl group, changing the position of the nitro group, or adding other substituents to the benzene ring). These derivatives would then be tested for a specific biological activity. The resulting data would be analyzed to identify the structural features that are important for the desired activity.
Applications in Advanced Chemical Synthesis and Materials Science Research
Pharmaceutical Intermediate Development
The chemical architecture of N1-Methyl-4-nitrobenzene-1,2-diamine makes it a crucial starting material for the synthesis of various pharmaceutically active compounds. Its ability to form the core structure of heterocyclic systems, particularly benzimidazoles, is central to its utility.
Synthesis of Bendamustine and its Analogues
This compound is a well-documented precursor in the synthesis of the alkylating agent Bendamustine. google.com Bendamustine is a nitrogen mustard derivative used in the treatment of certain cancers, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. bldpharm.com
The synthesis of Bendamustine from this compound involves a multi-step process. An early synthesis method described by Ozegowski and Krebs in 1963 starts with this intermediate. google.com A common synthetic route involves the reaction of this compound with a derivative of a dicarboxylic acid, such as glutaric acid anhydride (B1165640). google.com This step is followed by a cyclization reaction to form the characteristic 1-methyl-5-nitro-1H-benzimidazole ring system. Subsequent reduction of the nitro group to an amine and alkylation with a bis(2-chloroethyl)amine (B1207034) moiety yields the final Bendamustine molecule. google.comgoogle.com
Table 1: Key Intermediates in Bendamustine Synthesis
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| This compound | 41939-61-1 | Starting material |
| 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid | 31349-48-1 | Benzimidazole (B57391) intermediate |
| Bendamustine | 16506-27-7 | Final active pharmaceutical ingredient |
Intermediates in Kinase Inhibitor Synthesis
The benzimidazole core, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.
While Bendamustine itself exhibits some kinase-inhibiting properties, the primary utility of this compound lies in its potential as a starting material for a broader range of benzimidazole-based kinase inhibitors. The synthesis typically involves the condensation of an o-phenylenediamine (B120857) derivative, such as this compound, with aldehydes or carboxylic acids to form the benzimidazole ring. This core can then be further functionalized to create compounds that bind to the ATP-binding site of specific kinases.
Although the direct use of this compound for synthesizing specific kinase inhibitors other than Bendamustine analogues is not extensively detailed in the searched literature, its role as a "bulk drug intermediate" and a "building block" for heterocyclic compounds underscores its importance in this research area. google.com The general synthetic strategies for novel benzimidazole derivatives intended as urease or other enzyme inhibitors often start from similar nitroaniline precursors, which are then cyclized to form the core structure.
Development of Dyes for Specialized Applications (e.g., Keratin (B1170402) Fibers)
Nitroaromatic compounds, particularly nitroanilines and nitrophenylenediamines, have long been used as precursors and components in dyes for various applications, including the dyeing of keratinous fibers like human hair. google.com These direct dyes are valued for their ability to impart a wide range of shades and their strong affinity for the hair shaft.
Nitrobenzene (B124822) derivatives are a key class of direct dyes used in hair coloring formulations. Patents describe the use of various diamino-nitro-benzene compounds in hair dye preparations, which can be applied as direct dyes or as coupling components in oxidation dye systems. google.com The specific substituents on the benzene (B151609) ring and the amine groups allow for the tuning of the final color, ranging from yellow to red and blue.
While this compound fits the chemical profile of a precursor for this class of dyes, specific examples of its use in commercial formulations for dyeing keratin fibers are not explicitly detailed in the available patent literature. google.com However, related compounds are mentioned. For example, processes for preparing nitro-p-phenylenediamines and their N-methylated derivatives for use in dyeing are patented, highlighting the relevance of this class of molecules. The general procedures for dyeing keratin fibers with nitro-derivatives of the benzene series involve applying a composition containing the dye to the fibers, allowing it to act for a specific duration, followed by rinsing. The versatility of the nitro-phenylenediamine scaffold makes it a continued area of interest for developing new hair colorants.
Biological and Pharmacological Research Excluding Dosage and Administration
Antimicrobial Activity of 4-Nitro-1,2-phenylenediamine Derivatives
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Amide derivatives, in particular, are known for their broad spectrum of biological activities. nih.gov In this context, derivatives of 4-nitro-1,2-phenylenediamine have been synthesized and evaluated for their antimicrobial properties.
A study on N,N'-(4-nitro-1,2-phenylene)diamide derivatives, synthesized from 4-nitro-1,2-phenylenediamine, demonstrated their potential as antimicrobial agents. The in vitro antimicrobial assay of these analogues was conducted using the broth dilution method against a panel of seven selected clinical isolates. nih.gov The results, as summarized in the table below, highlight the varying degrees of antimicrobial efficacy.
| Compound | Derivative Name | Zone of Inhibition Range (mm) | Most Active Against |
|---|---|---|---|
| 3a | N,N'-(4-nitro-1,2-phenylene)diacetamide | 8 - 12 | - |
| 3c | N,N'-(4-nitro-1,2-phenylene)dibenzamide | 12 - 21 | - |
| 3d | N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | 11 - 34 | Methicillin-resistant Staphylococcus aureus (MRSA) |
Notably, the compound N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) exhibited the most potent activity against all tested organisms, with zones of inhibition ranging from 11 mm in Pseudomonas aeruginosa to 34 mm in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the presence of electron-withdrawing groups, such as the trifluoroacetamide (B147638) moiety, may enhance the antimicrobial activity of these derivatives. Further studies revealed that this compound inhibited the growth of most tested microbes at a concentration of 12.5 mg/mL. nih.gov
Anticancer Activity and Cytotoxicity Studies of Derivatives
The development of novel anticancer agents is another significant focus of pharmacological research. Derivatives of nitroaromatic compounds have shown promise in this area.
In Vitro Evaluation against Cancer Cell Lines (e.g., HeLa, SW-480)
| Compound | Concentration | Inhibition Rate (72h) |
|---|---|---|
| VO(hntdtsc)NPIP | Low | 42.36 ± 7.33% |
| Medium | 60.44 ± 8.63% | |
| High | 74.61 ± 7.81% |
Furthermore, studies on other metal complexes, such as those of Mn(II), Co(II), and Ni(II) with a 4-phenyl-(2-furoyl)-thiosemicarbazide ligand, have shown significant tumoricidal potential against cancer cell lines like K562 and MCF-7, suggesting a broader applicability of metallodrugs in cancer therapy. rsc.org
Induction of Vacuolization and Antiproliferative Effects
A fascinating cellular response to certain chemical compounds is the induction of cytoplasmic vacuolization, a characteristic of a non-apoptotic form of cell death known as methuosis. researchgate.netnih.gov This process involves the accumulation of vacuoles derived from macropinosomes. nih.gov Studies on indolyl-substituted pyridinylpropenones have shown that these small molecules can induce extreme cytoplasmic vacuolization in glioblastoma cells. researchgate.netnih.gov This effect is often associated with the inhibition of cell proliferation.
In the context of nitro-substituted compounds, novel hydroxynaphthanilides have been shown to exert antiproliferative effects. The position of the nitro group on the anilide ring was found to be crucial for this activity. nih.govnih.gov Specifically, meta- and para-substituted derivatives demonstrated cell growth inhibition in THP-1 and MCF-7 cancer cells, while ortho-substituted derivatives were inactive. nih.govnih.gov This highlights the importance of the molecular structure in dictating the antiproliferative effects of these compounds.
DNA Binding Efficacy of Related Compounds and Derivatives
The interaction with DNA is a primary mechanism of action for many anticancer drugs. nih.gov Metal complexes, in particular, can bind to DNA through various modes, including covalent binding and non-covalent interactions like intercalation and groove binding. ijpbs.com
Studies on metal salophen complexes (derived from salicylaldehyde (B1680747) and diamines) with Cu(II), Ni(II), and Pt(II) have shown that these compounds can act as excellent binders to G-quadruplex DNA, a non-canonical DNA structure found in telomeres and promoter regions of oncogenes. researchgate.net The DNA binding properties of these complexes were evaluated using techniques such as FRET melting assays and emission titrations. researchgate.net
Similarly, research on new Pd(II)-phosphorus Schiff base metal complexes has demonstrated their strong DNA binding ability, both through in silico molecular docking and experimental methods. nih.gov The binding constants (Kb) for these complexes were found to be in the range of 10^5 M^-1, indicating a significant interaction with DNA. nih.gov These findings underscore the potential of metal complexes derived from diamine-containing ligands to target DNA and exert anticancer effects.
Mechanism of Cytotoxic Activity in Related Compounds
The cytotoxic activity of metal-based anticancer drugs is often linked to their ability to disturb the cellular redox homeostasis. nih.gov Many metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis. nih.gov
The mechanism of action for novel dicyanidoargentate(I) complexes, for example, was investigated, and it was found that they may inhibit cell proliferation by inducing apoptosis, as indicated by TUNEL assays. tubitak.gov.trresearchgate.net These compounds also showed significant DNA topoisomerase I inhibitory activity, which is a key enzyme involved in DNA replication and repair. tubitak.gov.trresearchgate.net
In the case of the oxovanadium complex VO(hntdtsc)NPIP, its anticancer activity against HeLa cells was also linked to the induction of apoptosis. nih.gov The disturbance of cellular redox balance and the interaction with key cellular enzymes and DNA are therefore central to the cytotoxic mechanisms of these types of compounds.
Metallodrug Development and Antineoplastic Potential of Metal Complexes
The success of cisplatin (B142131) has spurred the development of new metal-based anticancer agents with improved efficacy and reduced side effects. nih.gov A key strategy in metallodrug development is the use of organic ligands to modulate the properties of the metal center. nih.gov Schiff bases derived from diamines are versatile ligands in this regard, as they can form stable complexes with a variety of transition metals. researchgate.netajol.info
The antineoplastic potential of metal complexes is often enhanced compared to the free ligands. rsc.orgajol.info For example, the anticancer activity of metal complexes of a Schiff base derived from 2,6-diformyl-4-methylphenol and 5,6-diamino-1,3-dimethyluracil (B14760) was evaluated against several human tumor cell lines, including neuroblastoma, breast cancer, glioma, and bladder carcinoma cells. nih.gov These studies demonstrate the promising future of developing metallodrugs from ligands containing diamine moieties for cancer therapy. nih.gov
Mutagenicity and Genotoxicity Assessments of Related Nitro-Substituted Phenylenediamines
The mutagenic and genotoxic potential of nitro-substituted phenylenediamines, a class of compounds structurally related to N1-Methyl-4-nitrobenzene-1,2-diamine, has been a subject of scientific investigation. Studies on these compounds are crucial for understanding their potential biological effects.
Research comparing the mutagenicity of 4-nitro-o-phenylenediamine (B140028) (4-NOPD) and o-phenylenediamine (B120857) (OPD) using the Mouse Lymphoma Assay (MLA) has shown that OPD is a more potent mutagen than 4-NOPD. researchgate.net Both compounds were found to increase the level of general DNA damage. researchgate.net Specifically, OPD was more potent in inducing general DNA damage, while 4-NOPD only showed this effect in the presence of a metabolic activation system (S9). researchgate.net
Further investigation into the mechanisms revealed that both compounds can increase oxidative DNA damage. However, an increase in intracellular reactive oxygen species (ROS) was only observed in cells exposed to 4-NOPD. researchgate.net A significant finding for OPD was a sharp reduction in the concentration of deoxyadenosine (B7792050) (dA) at very low concentrations. researchgate.net These results suggest that indirect effects on DNA, possibly linked to an imbalanced nucleotide pool, are major contributors to the mutagenic and DNA-damaging properties of both 4-NOPD and OPD. researchgate.net While intracellular oxidative stress appears to be a potential mechanism for the genotoxicity of 4-NOPD, it seems less important for the more potent mutagen, OPD. researchgate.net
Other studies using the Salmonella mutagenicity assay have also evaluated various phenylenediamines. Compounds such as 4-nitro-o-phenylenediamine (NOP), 2-nitro-p-phenylenediamine (B147321) (NPD), o-phenylenediamine (OPD), and m-phenylenediamine (B132917) (MPD) were found to be mutagenic either directly or after activation by plant or mammalian hepatic S9 enzymes. nih.gov NPD, OPD, and MPD required activation by mammalian hepatic S9 and were also activated by plant-based systems. nih.gov
The structural features of related nitro-aromatic compounds can influence their mutagenic potency. For instance, in a study of nitro- and amino-substituted phenazines, the position of the substituent groups was critical. The presence of substituents at the 2 and/or 7 positions of the phenazine (B1670421) structure was suggested to favor mutagenic activity.
Table 1: Mutagenicity of Selected Phenylenediamines
| Compound | Mutagenicity Assay | Key Findings | Reference |
|---|---|---|---|
| 4-nitro-o-phenylenediamine (4-NOPD) | Mouse Lymphoma Assay (MLA) | Mutagenic; less potent than OPD. Increases general and oxidative DNA damage (general damage requires S9). Induces intracellular ROS. | researchgate.net |
| o-phenylenediamine (OPD) | Mouse Lymphoma Assay (MLA) | More potent mutagen than 4-NOPD. Increases general and oxidative DNA damage. Sharply reduces dA concentration. | researchgate.net |
| 2-nitro-p-phenylenediamine (NPD) | Salmonella Assay | Mutagenic following activation by mammalian hepatic S9, plant S9, or intact plant cells. | nih.gov |
| m-phenylenediamine (MPD) | Salmonella Assay | Mutagenic following activation by mammalian hepatic S9, plant S9, or intact plant cells. | nih.gov |
Enzyme Inhibition Studies
While specific studies on this compound as a histone acetyltransferase 1 (HAT1) inhibitor are not prominent in the literature, research on related nitro-substituted and diamine-containing structures reveals a capacity for enzyme inhibition across various targets. The nitro group, in particular, has been identified as a key functional group in the design of enzyme inhibitors.
For example, the nitro group can act as a "masked electrophile" in covalent enzyme inhibition. Research has shown that a nitroalkane can react with an active-site cysteine residue of enzymes like isocitrate lyase, a target in Mycobacterium tuberculosis. nih.gov This reaction forms a thiohydroximate adduct, and the process is thought to be activated by the conversion of the nitro group to its nitronic acid tautomer within the enzyme's active site. nih.gov
Derivatives of o-phenylenediamine, the parent structure of the compound , have been used to synthesize bis-benzimidazole derivatives. These derivatives have demonstrated notable inhibition of α-glucosidase, with some compounds showing significantly lower IC50 values (indicating higher potency) than the standard drug, acarbose. nih.gov
Furthermore, other nitro-substituted heterocyclic compounds have been investigated as enzyme inhibitors. For instance, a series of B-ring nitro-substituted aurone (B1235358) derivatives were studied as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and gout. researchgate.net
In the broader context of epigenetic enzyme modulation, histone deacetylase (HDAC) inhibitors are a major area of drug discovery. nih.gov While distinct from HAT inhibitors, some HDAC inhibitors are benzamide-based structures, highlighting that benzene (B151609) ring systems with amine-related functionalities are relevant pharmacophores for this class of enzymes. researchgate.net
Table 2: Enzyme Inhibition by Related Compounds
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Nitroalkanes | Isocitrate Lyase (ICL) | The nitro group can act as a masked electrophile, forming a covalent adduct with an active-site cysteine. | nih.gov |
| Bis-benzimidazole derivatives | α-glucosidase | Showed prominent inhibition, with some derivatives being more potent than the standard drug acarbose. | nih.gov |
| Nitro-substituted aurones | Xanthine Oxidase (XO) | Demonstrated inhibitory activity against XO. | researchgate.net |
| Benzamide-based derivatives | Histone Deacetylases (HDACs) | Class I selective HDAC inhibitors have been developed from this structural class. | researchgate.net |
Broad Pharmacological Profiles of Derivatives and Related Compounds
This compound and its parent structure, o-phenylenediamine, are valuable precursors for the synthesis of benzimidazoles. This class of heterocyclic compounds exhibits a wide spectrum of pharmacological activities. researchgate.netmdpi.com The fusion of a benzene ring with an imidazole (B134444) ring creates a scaffold that is present in numerous clinically significant drugs.
The pharmacological activities associated with benzimidazole (B57391) derivatives are diverse and include:
Antimicrobial and Antifungal: Benzimidazoles are effective against various strains of microorganisms. researchgate.net Some derivatives have shown potent antibacterial activity against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antiviral: Certain benzimidazole derivatives possess antiviral properties. researchgate.net
Anticancer: The benzimidazole structure is a pharmacophore for developing anticancer agents. researchgate.netmdpi.com
Anti-inflammatory: Notable anti-inflammatory effects have been observed in several series of benzimidazole derivatives. nih.govmdpi.com
Antihypertensive: Some benzimidazole derivatives are used as antihypertensive agents. researchgate.net For instance, 5-nitro benzimidazole derivatives synthesized from 4-nitro-1,2-phenylenediamine have been evaluated for their vasorelaxant activity.
Antiulcer: This class of compounds has led to the development of antiulcer medications. researchgate.netmdpi.com
Antihistaminic: Antihistaminic activity is another pharmacological profile associated with benzimidazole derivatives. researchgate.net
The specific compound, this compound, serves as a building block in organic synthesis. For example, it can be reacted with hexanedioic acid anhydride (B1165640) to produce 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid, demonstrating its utility in creating more complex molecules with potential biological activity. coreyorganics.com The broad utility of nitro-containing compounds in medicinal chemistry is well-established, with the nitro group often being crucial for the biological activity of the molecule. mdpi.com
Table 3: Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Description | Reference |
|---|---|---|
| Antimicrobial/Antifungal | Effective against a wide variety of microorganisms, including resistant bacterial strains. | researchgate.netnih.gov |
| Antiviral | Reported antiviral properties in various studies. | researchgate.net |
| Anticancer | A recognized pharmacophore in the development of anticancer drugs. | researchgate.netmdpi.com |
| Anti-inflammatory | Significant anti-inflammatory effects have been demonstrated. | nih.govmdpi.com |
| Antihypertensive | Includes compounds with vasorelaxant properties. | researchgate.net |
| Antiulcer | A key therapeutic area for benzimidazole-based drugs. | researchgate.netmdpi.com |
Q & A
Basic: What are the established synthetic routes for N1-Methyl-4-nitrobenzene-1,2-diamine, and what key reaction parameters influence yield and purity?
Methodological Answer:
this compound is synthesized via coupling reactions between nitro-substituted benzene-1,2-diamines and aldehydes or ketones. For example, pyrazole-4-carboxaldehydes can react with 4-nitrobenzene-1,2-diamine derivatives under reflux in polar aprotic solvents (e.g., DMF) to form Schiff base intermediates . Key parameters include:
- Catalyst selection : Acidic or basic conditions to facilitate imine formation.
- Temperature : Controlled heating (60–100°C) to avoid decomposition of nitro groups.
- Solvent purity : Anhydrous solvents reduce side reactions.
Challenges such as low yields (<50%) for nitro analogs due to poor solubility require optimization via solvent mixtures (e.g., ethanol-water) or sonication-assisted reactions .
Basic: How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
Methodological Answer:
X-ray crystallography is the primary method. Single crystals are grown via slow evaporation from ethanol or DMSO. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement employs:
- SHELX suite : SHELXS for structure solution via direct methods and SHELXL for least-squares refinement .
- Hydrogen placement : Idealized positions for C-bound H-atoms (riding model) and free refinement for N/O-bound H-atoms .
Example metrics: Monoclinic space group , -factor < 0.05 for high-resolution data .
Advanced: What challenges arise in the synthesis of nitro-substituted diamine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Nitro groups introduce steric hindrance and electronic effects, leading to:
- Low solubility : Add co-solvents (e.g., DMSO:THF) or use ultrasonic agitation to enhance dissolution .
- Byproduct formation : Monitor reaction progress via TLC or HPLC. Reductive conditions (e.g., Pd/C with ) may reduce nitro groups prematurely; inert atmospheres (N) are critical .
- Yield optimization : Stepwise derivatization (e.g., methyl group introduction prior to nitro substitution) improves regioselectivity .
Advanced: How does the electronic environment of the nitro group influence reactivity in forming Schiff base ligands?
Methodological Answer:
The nitro group’s electron-withdrawing nature decreases electron density at the adjacent amine, slowing Schiff base formation but stabilizing the resultant ligand. Spectroscopic validation includes:
- IR spectroscopy : at 1600–1650 cm confirms imine formation.
- NMR : Downfield shifts of aromatic protons (δ 7.5–8.5 ppm) indicate nitro group conjugation .
Computational studies (DFT) predict charge distribution, guiding ligand design for coordination chemistry (e.g., with Zn or Cu) .
Advanced: What analytical techniques resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
Contradictions in NMR/IR data arise from tautomerism or polymorphism. Resolution strategies:
- X-ray crystallography : Definitive structural assignment via bond lengths/angles (e.g., C-N vs. C=N distances) .
- Mass spectrometry (HRMS) : Confirms molecular ion ( 197.07 for CHNO) and fragmentation patterns .
- Dynamic NMR : Variable-temperature experiments detect rotational barriers in Schiff bases .
Advanced: How can computational methods predict stability and reactivity of this compound in complex systems?
Methodological Answer:
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals (HOMO-LUMO gaps) to assess redox activity .
- MD simulations : Evaluates solvent interactions (e.g., water/DMSO) to optimize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
